(E)-1-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)pyrrolidin-2-one
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Description
(E)-1-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)pyrrolidin-2-one, also known as BDPP, is a novel compound that has gained attention in the scientific community due to its potential use in various research applications. BDPP is a small molecule that is synthesized through a multistep process, and it has been found to have a unique mechanism of action that makes it a promising candidate for further investigation.
Scientific Research Applications
Chemical Reactions and Derivatives
- (E)-3-(Benzo[d][1,3]dioxol-5-yl)-2-cyanoacryloyl chloride reacts with nitrogen and sulfur nucleophiles to yield new acryloyl amides, imides, thioesters, and heterocyclic systems, some showing moderate antibacterial and antifungal activities (Shiba et al., 2010).
Synthesis Processes
- FK453, a potent adenosine A1 receptor antagonist, involves a synthesis process that includes a Horner−Emmons reaction and a 1,3-dipolar cycloaddition, indicating the chemical's potential in medicinal applications (Zanka et al., 1999).
- The reaction of acryloyl chloride with various reagents, including 2-methyl-1-piperidinopropene, results in different compounds, illustrating the versatility of the chemical in synthesizing diverse structures (Hickmott & Hopkins, 1968).
Pharmaceutical Applications
- Piperlongumine derivatives, with structural similarities to the discussed chemical, have shown inhibitory effects on platelet aggregation, suggesting potential in developing antiplatelet agents (Park et al., 2008).
- Certain pyrrolidine derivatives exhibit antimicrobial properties against Staphylococcus aureus and Cryptococcus neoformans, indicating potential in treating infections (Masila et al., 2020).
Photopolymerization and Material Applications
- Acrylated naphthalimide derivatives, structurally related to the compound , have been utilized as one-component visible light initiators in photopolymerization processes, indicating applications in materials science (Yang et al., 2018).
Targeted Therapeutic Applications
- Virtual screening identified derivatives targeting the urokinase receptor, showcasing potential in breast cancer treatment and metastasis reduction (Wang et al., 2011).
properties
IUPAC Name |
1-[1-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidin-4-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c22-18(6-4-14-3-5-16-17(12-14)25-13-24-16)20-10-7-15(8-11-20)21-9-1-2-19(21)23/h3-6,12,15H,1-2,7-11,13H2/b6-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPOQMZKANJGLD-GQCTYLIASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCN(CC2)C(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)C2CCN(CC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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